(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide (5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide Arachidonoyl ethanolamide (AEA,), also known as anandamide, is an endogenous ligand of the cannabinoid receptors. AEA is metabolized by fatty acid amide hydrolase (FAAH) to give arachidonic acid and ethanolamine. ARN1203 is a fluorinated analog of AEA that serves as a substrate of FAAH (Km = 29 µM). Fluorinated substrates, like ARN1023, are used in /'n-fluorine atoms for biochemical screening/' (n-FABS) assays, NMR functional assays that directly measure the conversion of the substrate into product. ARN1203 is used to perform n-FABS against FAAH to identify novel inhibitors.
Brand Name: Vulcanchem
CAS No.: 1428445-15-1
VCID: VC0159832
InChI: InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O
Molecular Formula: C23H38FNO2
Molecular Weight: 379.6 g/mol

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide

CAS No.: 1428445-15-1

Cat. No.: VC0159832

Molecular Formula: C23H38FNO2

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z,8Z,11Z,14Z)-N-(3-Fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide - 1428445-15-1

Specification

Description Arachidonoyl ethanolamide (AEA,), also known as anandamide, is an endogenous ligand of the cannabinoid receptors. AEA is metabolized by fatty acid amide hydrolase (FAAH) to give arachidonic acid and ethanolamine. ARN1203 is a fluorinated analog of AEA that serves as a substrate of FAAH (Km = 29 µM). Fluorinated substrates, like ARN1023, are used in /'n-fluorine atoms for biochemical screening/' (n-FABS) assays, NMR functional assays that directly measure the conversion of the substrate into product. ARN1203 is used to perform n-FABS against FAAH to identify novel inhibitors.
CAS No. 1428445-15-1
Molecular Formula C23H38FNO2
Molecular Weight 379.6 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-(3-fluoro-2-hydroxypropyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H38FNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)25-21-22(26)20-24/h6-7,9-10,12-13,15-16,22,26H,2-5,8,11,14,17-21H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key IXPSZMYVPAPSRW-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(CF)O
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(CF)O

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